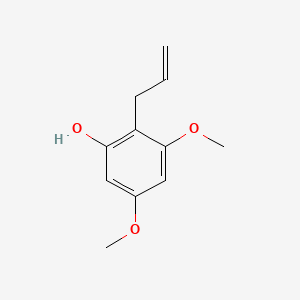

Phenol, 3,5-dimethoxy-2-(2-propenyl)-

Description

Properties

CAS No. |

32977-07-4 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3,5-dimethoxy-2-prop-2-enylphenol |

InChI |

InChI=1S/C11H14O3/c1-4-5-9-10(12)6-8(13-2)7-11(9)14-3/h4,6-7,12H,1,5H2,2-3H3 |

InChI Key |

QHEQVNMRWJJAGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CC=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3,5-dimethoxy-2-(2-propenyl)- typically involves the methylation of phloroglucinol (1,3,5-trihydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The allylation step involves the reaction of the dimethyl ether derivative with allyl bromide in the presence of a base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production methods for Phenol, 3,5-dimethoxy-2-(2-propenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3,5-dimethoxy-2-(2-propenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Phenol, 3,5-dimethoxy-2-(2-propenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 3,5-dimethoxy-2-(2-propenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its biological effects .

Comparison with Similar Compounds

2,6-Dimethoxy-4-(2-propenyl)phenol

- Structure : Propenyl group at position 4, methoxy groups at 2 and 5.

- Properties: A major pyrolysis product of Alcell mild acidolysis lignin, with significantly higher yield compared to other phenols in the same study. Its positional isomerism (propenyl at position 4 vs. 2) likely alters thermal stability and reactivity due to steric and electronic effects .

- Key Difference : The 4-propenyl substitution may enhance resonance stabilization compared to the 2-propenyl isomer, influencing degradation pathways in lignin pyrolysis.

(E)-2-Methoxy-4-(1-propenyl)phenol

- Structure : Single methoxy group at position 2 and a 1-propenyl group at position 4.

- Properties: Simpler structure with reduced methoxy substitution.

Functional Group Variations

3,5-Dimethoxyphenol (Base Structure)

- Structure : Methoxy groups at positions 3 and 5; lacks the propenyl group.

- Properties : Serves as a precursor in synthesis (e.g., azo-coupling reactions). The absence of the propenyl group reduces lipophilicity, impacting solubility and membrane permeability. Used in dye synthesis and as a building block for bioactive molecules .

3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol

- Structure : Azo group (-N=N-) at position 2 instead of propenyl.

- Properties : Synthesized via azo-coupling, exhibits strong UV-Vis absorption (λmax ~366 nm) and fluorescence, making it suitable as a dye or sensor. The azo group introduces photochromic properties absent in the propenyl analog .

Substituent-Type Comparisons

Phenol,5-[(1Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-2,3-dimethoxy

- Structure : Ethenyl (vinyl) group at position 5, methoxy groups at 2 and 3.

- However, steric hindrance from the 2,3-dimethoxy arrangement may reduce reactivity compared to the 3,5-dimethoxy configuration .

2-(3,5-Dimethoxyphenyl)propan-2-ol

- Structure : Propan-2-ol group at position 2 instead of propenyl.

- Properties: The hydroxyl group increases hydrogen-bonding capacity, improving water solubility.

Research Findings and Implications

- Electronic Effects : Methoxy groups at 3 and 5 positions enhance electron density on the aromatic ring, facilitating electrophilic substitution. The propenyl group at position 2 may direct further substitutions to adjacent positions .

- Thermal Behavior: Propenyl-substituted phenols like 2,6-dimethoxy-4-(2-propenyl)phenol show high thermal stability in lignin pyrolysis, hinting at applications in polymer or fuel research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.